molecular formula C24H19ClN4 B11572030 5-(4-Chlorophenyl)-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine

5-(4-Chlorophenyl)-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine

Cat. No.: B11572030
M. Wt: 398.9 g/mol
InChI Key: BLLFXJNYIVLDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzimidazo[2,1-a]phthalazine core, which is further substituted with a 4-chlorophenyl group and a pyrrolidinyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may begin with the reaction of 4-chloroaniline with phthalic anhydride to form an intermediate, which is then subjected to cyclization with a suitable reagent to form the benzimidazo[2,1-a]phthalazine core.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.

Chemical Reactions Analysis

5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the benzimidazo[2,1-a]phthalazine core.

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H19ClN4

Molecular Weight

398.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-9-pyrrolidin-1-ylbenzimidazolo[2,1-a]phthalazine

InChI

InChI=1S/C24H19ClN4/c25-17-9-7-16(8-10-17)23-19-5-1-2-6-20(19)24-26-21-12-11-18(28-13-3-4-14-28)15-22(21)29(24)27-23/h1-2,5-12,15H,3-4,13-14H2

InChI Key

BLLFXJNYIVLDPM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.